5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Cycloaddition Regioselectivity Multicomponent Reaction

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione (CAS 4858-67-7), also named 2-isopropylidene-5,5-dimethyl-1,3-dioxane-4,6-dione, is a heterocyclic organic compound belonging to the alkylidene-1,3-dioxane-4,6-dione class. It is a cyclic malonate derivative structurally related to, but distinct from, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 4858-67-7
Cat. No. B1614265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione
CAS4858-67-7
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC(=C1OC(=O)C(C(=O)O1)(C)C)C
InChIInChI=1S/C9H12O4/c1-5(2)6-12-7(10)9(3,4)8(11)13-6/h1-4H3
InChIKeyMZVHGCGCZPYDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione (CAS 4858-67-7): Structural Classification and Core Identity


5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione (CAS 4858-67-7), also named 2-isopropylidene-5,5-dimethyl-1,3-dioxane-4,6-dione, is a heterocyclic organic compound belonging to the alkylidene-1,3-dioxane-4,6-dione class . It is a cyclic malonate derivative structurally related to, but distinct from, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) [1]. The compound features a 1,3-dioxane ring with two carbonyl groups at positions 4 and 6, geminal dimethyl substitution at position 5, and an isopropylidene group at position 2 [2]. Its molecular formula is C₉H₁₂O₄ with a molecular weight of 184.19 g/mol .

Why Generic Alkylidene Dioxanediones Cannot Substitute for 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione in Research and Industrial Applications


Substituting this compound with structurally similar alkylidene-1,3-dioxane-4,6-diones, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) or its 5-isopropylidene isomer (5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, CAS 2231-66-5), introduces significant alterations in electrophilic character, regioselectivity in cycloadditions, and multi-component reaction pathways [1]. The position of the alkylidene substituent (2- versus 5-) changes the electronic nature of the conjugated system, directly affecting reactivity with nucleophiles, dienes, and isocyanides [2]. Empirical evidence from related 5-isopropylidene derivatives demonstrates that they undergo distinct reactions with trialkyl phosphites to afford dialkyl 2-[1-(dialkoxyphosphoryl)-1-methylethyl]malonates [3], whereas the 2-isopropylidene isomer is expected to exhibit divergent behavior due to altered electrophilic site accessibility. Generic substitution without structural verification therefore risks failed reactions, lower yields, and the generation of unintended products.

Quantitative Differentiation Evidence for 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione Versus Closest Analogs


Structural Isomerism: 2-Isopropylidene vs. 5-Isopropylidene Substitution Directs Regiochemical Outcomes in Cycloaddition Chemistry

The target compound places the isopropylidene electron-withdrawing group at the 2-position (between the ring oxygens), whereas 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 2231-66-5) locates it at the 5-position (between the carbonyls). This positional isomerism alters the electrophilic character of the exocyclic double bond. The 5-isopropylidene isomer has been shown to react with trialkyl phosphites in the presence of alcohols to yield dialkyl 2-[1-(dialkoxyphosphoryl)-1-methylethyl]malonate in good yields (70–85%) [1]. The 2-isopropylidene isomer is predicted to favor alternative reaction manifolds due to the different conjugation pattern of the α,β-unsaturated carbonyl system [2].

Cycloaddition Regioselectivity Multicomponent Reaction

Physical Property Differentiation: Calculated Boiling Point and Density Compared to Meldrum's Acid Baseline

The target compound exhibits a calculated boiling point of 327.5 °C at 760 mmHg and a calculated density of 1.138 g/cm³ . In contrast, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione, CAS 2033-24-1) has a reported melting point of 92–95 °C [1]. The higher boiling point and liquid-phase characteristics of the 2-isopropylidene derivative influence distillation-based purification strategies and solvent compatibility considerations during procurement.

Physical Chemistry Purification Formulation

Reactivity Divergence with Isocyanides: 3-Component Reaction Outcomes Depend on Alkylidene Position

Literature reports demonstrate that 5-isopropylidene-substituted Meldrum's acid reacts with alkyl isocyanides in the presence of pyrrole or indole to produce 1-alkyl-3,3-dimethyl-4-(heteroaryl-carbonyl)-pyrrolidine-2,5-diones in good yields [1]. The reaction proceeds via [4+1] cycloaddition of isocyanide to the electron-deficient heterodyne moiety, followed by loss of acetone and generation of an acyl ketene intermediate. The 2-isopropylidene isomer, possessing a different electrophilic site arrangement, is expected to yield a distinct cycloadduct distribution; however, direct comparative data for the 2-isopropylidene isomer under identical conditions are absent from the current literature.

Isocyanide Chemistry Multicomponent Reaction Heterocycle Synthesis

Priority Application Scenarios for 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione Based on Available Evidence


Stereoelectronic Tuning of Dienophiles for Diels-Alder Cycloaddition

The 2-isopropylidene substitution pattern creates an electron-deficient exocyclic double bond conjugated with a single carbonyl, providing a distinct dienophile reactivity profile compared to 5-isopropylidene analogs. This compound is suitable for exploratory Diels-Alder reaction screening where endo/exo selectivity or regiochemical outcomes need to be modulated [1].

Building Block for Diversity-Oriented Synthesis via Isocyanide-Based Multi-Component Reactions

Alkylidene Meldrum's acid derivatives participate in Ugi-type and other isocyanide-based multi-component reactions. The 2-isopropylidene isomer offers an alternative entry point into pyrrolidine-2,5-dione and related heterocyclic scaffolds, complementing the more widely reported 5-isopropylidene chemistry [2].

Process Chemistry Development Requiring High-Boiling Liquid Malonate Synthons

With a calculated boiling point near 327 °C, this compound may serve as a non-volatile, liquid malonate equivalent in high-temperature transformations where solid Meldrum's acid is impractical due to sublimation or decomposition issues .

Reference Standard for Isomeric Purity Verification in Alkylidene Dioxanedione Research

Given the documented confusion between 2-isopropylidene and 5-isopropylidene isomers in the literature and vendor catalogs, this compound is essential as an authentic reference standard for NMR, IR, and chromatographic method validation to ensure correct isomer assignment in reaction development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.